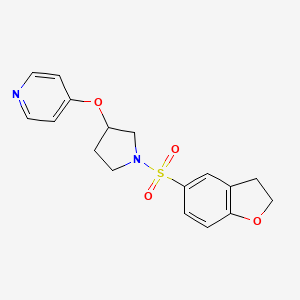

4-((1-((2,3-Dihydrobenzofuran-5-yl)sulfonyl)pyrrolidin-3-yl)oxy)pyridine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

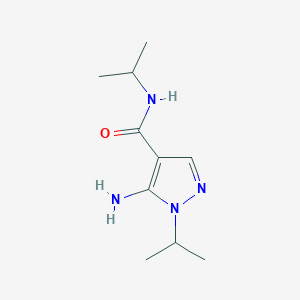

The compound “4-((1-((2,3-Dihydrobenzofuran-5-yl)sulfonyl)pyrrolidin-3-yl)oxy)pyridine” is a chemical compound with potential applications in scientific research. It is an analogue of MDPV where the methylenedioxyphenyl group has been replaced by dihydro benzofuran .

Synthesis Analysis

The synthesis of such compounds often involves the generation of a 2-(allyloxy)aryl radical in situ, which undergoes the intramolecular addition of a double bond to afford an alkyl radical intermediate . Further insertion of sulfur dioxide would produce an alkylsulfonyl radical .Molecular Structure Analysis

The molecular structure of this compound is complex and would require advanced techniques such as single-crystal X-ray diffraction for precise determination .Chemical Reactions Analysis

The chemical reactions involving this compound are likely to be complex and would depend on the specific conditions and reagents used. The generation of a 2-(allyloxy)aryl radical in situ is a key step in the reaction process .Applications De Recherche Scientifique

Selective Androgen Receptor Modulators (SARMs)

The pyrrolidine ring present in the compound is a common feature in molecules designed as SARMs. These compounds are of great interest due to their potential to selectively target androgen receptors, which could be beneficial for treating conditions like muscle wasting and osteoporosis. The structural flexibility and stereochemistry provided by the pyrrolidine ring can lead to high selectivity and potency in drug candidates .

Stereochemistry in Drug Design

The stereochemistry of the pyrrolidine ring is crucial in drug design, as the spatial orientation of substituents can significantly affect the biological activity of a compound. The stereogenicity of carbons in the pyrrolidine ring allows for the creation of different stereoisomers, which can bind to enantioselective proteins in distinct ways, leading to varied biological profiles .

Pharmacokinetic Profile Modification

Modifying the pharmacokinetic profile of a drug is essential for optimizing its absorption, distribution, metabolism, and excretion (ADME) properties. The pyrrolidine ring can be functionalized to alter these properties, potentially improving the drug’s efficacy and reducing side effects .

Arginine Side Chain Protectant

The dihydrobenzofuran sulfonyl group in the compound can serve as a protectant for the arginine side chain during peptide synthesis. This is particularly useful in solid-phase peptide synthesis, where protecting groups are needed to prevent unwanted side reactions .

Solid-Phase Peptide Synthesis

The compound’s sulfonyl group is beneficial in solid-phase peptide synthesis, where it can be used to attach amino acids to a resin. This application is critical for the efficient and selective synthesis of peptides, which are important in the development of therapeutic agents .

Heterocyclic Scaffold for Bioactive Compounds

Heterocyclic scaffolds like the one found in this compound are widely used in medicinal chemistry to create bioactive compounds. The presence of nitrogen in the heterocycle allows for a greater chance of generating structural diversity, which is key in discovering new drugs with unique biological activities .

Enantioselective Drug Candidates

The compound’s ability to exist in different stereoisomers makes it a valuable scaffold for developing enantioselective drug candidates. These drugs can have improved therapeutic profiles and reduced side effects due to their selective binding to biological targets .

3D Structural Exploration in Drug Discovery

The non-planarity of the pyrrolidine ring, a phenomenon known as “pseudorotation,” contributes to the three-dimensional (3D) coverage of the molecule. This feature is advantageous in drug discovery, as it allows for the exploration of the pharmacophore space more efficiently, leading to the identification of novel drug candidates .

Mécanisme D'action

Target of Action

Compounds with similar structures, such as those containing a pyrrolidine ring, are widely used by medicinal chemists to obtain compounds for the treatment of human diseases .

Mode of Action

It’s known that the pyrrolidine ring and its derivatives have been reported to have bioactive properties with target selectivity . The different stereoisomers and the spatial orientation of substituents can lead to a different biological profile of drug candidates, due to the different binding mode to enantioselective proteins .

Propriétés

IUPAC Name |

4-[1-(2,3-dihydro-1-benzofuran-5-ylsulfonyl)pyrrolidin-3-yl]oxypyridine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H18N2O4S/c20-24(21,16-1-2-17-13(11-16)6-10-22-17)19-9-5-15(12-19)23-14-3-7-18-8-4-14/h1-4,7-8,11,15H,5-6,9-10,12H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QQSYHQXCULIOEO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC1OC2=CC=NC=C2)S(=O)(=O)C3=CC4=C(C=C3)OCC4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H18N2O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

346.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[(3-methylpyridin-2-yl)methyl]acetamide](/img/structure/B2849412.png)

![2-[4-(5-Ethyl-6-methylpyrimidin-4-yl)piperazin-1-yl]-6-fluoro-1,3-benzoxazole](/img/structure/B2849413.png)

![N-[4-(2,4-dimethylphenyl)-1,3-thiazol-2-yl]-2,3-dimethoxybenzamide](/img/structure/B2849416.png)

![3-(2-Hydroxyethoxy)-1-methyl-5-[(2-methylpropan-2-yl)oxycarbonylamino]pyrazole-4-carboxylic acid](/img/structure/B2849420.png)

![Ethyl 2-[6-(2,3-dimethylphenyl)-4,7,8-trimethyl-1,3-dioxopurino[7,8-a]imidazol-2-yl]acetate](/img/structure/B2849423.png)

![6-amino-4-(5-bromo-2-hydroxyphenyl)-3-(naphthalen-1-yl)-1H,4H-pyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B2849424.png)

![N-(4,7-dimethylbenzo[d]thiazol-2-yl)-N-(3-morpholinopropyl)furan-2-carboxamide hydrochloride](/img/structure/B2849428.png)

![2,4-Dichloro-1-[2-(chloromethyl)phenoxy]benzene](/img/structure/B2849430.png)